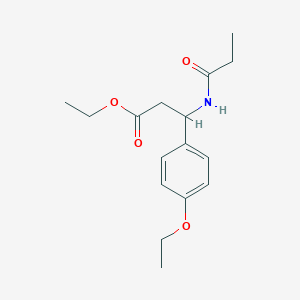![molecular formula C11H8ClN3S B11495369 3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11495369.png)
3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a triazole ring fused with a thiazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiazole derivatives.
Substitution: Formation of substituted triazolothiazole derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Thiazole: A basic thiazole ring structure with diverse applications.
Triazolothiadiazine: Another fused heterocyclic compound with similar pharmacological properties.
Uniqueness
3-(4-CHLOROPHENYL)-6-METHYLIDENE-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H8ClN3S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 |
InChI Key |
MRFKSKZEOAAPJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone](/img/structure/B11495294.png)
![3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B11495309.png)
![4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11495310.png)
![4-methoxy-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11495317.png)
![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B11495324.png)
![6-(2-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495332.png)


![8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11495345.png)
![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)
![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11495376.png)
